

# 3-Bromo-2-fluorotoluene chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 3-Bromo-2-fluorotoluene

Cat. No.: B1266708

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## An In-depth Technical Guide to 3-Bromo-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-2-fluorotoluene**, a halogenated aromatic compound with applications in organic synthesis and as a building block in the development of novel chemical entities. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a proposed synthetic pathway, and relevant safety information.

## Chemical Structure and IUPAC Name

**3-Bromo-2-fluorotoluene** is a substituted benzene ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-Bromo-2-fluoro-3-methylbenzene<sup>[1]</sup>. The structure consists of a benzene ring with a bromine atom at position 3, a fluorine atom at position 2, and a methyl group (toluene) at position 1.

The chemical structure can be represented by the SMILES string: Cc1cccc(Br)c1F.

## Physicochemical Properties

The key quantitative data for **3-Bromo-2-fluorotoluene** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrF	[1]
Molecular Weight	189.02 g/mol	[1]
CAS Number	59907-12-9	[1][2][3]
Appearance	Colorless to light yellow liquid	[4]
Density	1.503 g/mL at 25 °C	
Refractive Index	n <sub>20</sub> /D 1.533	
Flash Point	76.7 °C (170.1 °F)	
Boiling Point	Not explicitly stated	
Melting Point	Not explicitly stated	

## Proposed Synthetic Pathway and Experimental Protocol

While specific, detailed experimental protocols for the direct synthesis of **3-Bromo-2-fluorotoluene** are not readily available in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry principles, such as the electrophilic aromatic substitution (bromination) of 2-fluorotoluene. The directing effects of the fluorine and methyl substituents on the aromatic ring will influence the regioselectivity of the bromination reaction.

### Proposed Synthesis: Bromination of 2-Fluorotoluene

A potential method for the synthesis of **3-Bromo-2-fluorotoluene** involves the direct bromination of 2-fluorotoluene in the presence of a Lewis acid catalyst.

### Experimental Protocol:

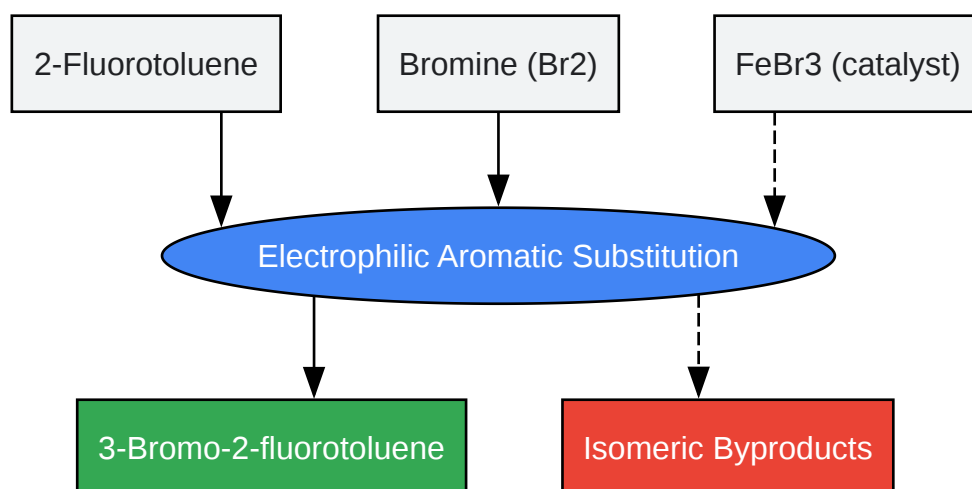
- Materials: 2-fluorotoluene, liquid bromine, iron(III) bromide (FeBr<sub>3</sub>) or iron filings, and a suitable inert solvent such as dichloromethane or carbon tetrachloride.

- Procedure:
  - In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr fumes), dissolve 2-fluorotoluene in the chosen inert solvent.
  - Add a catalytic amount of iron(III) bromide or iron filings to the solution.
  - From the dropping funnel, add liquid bromine dropwise to the stirred solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
  - After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until the red-brown color of bromine disappears, indicating the completion of the reaction.
  - Upon completion, quench the reaction by carefully adding an aqueous solution of a reducing agent, such as sodium bisulfite, to remove any excess bromine.
  - Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., magnesium sulfate).
  - Remove the solvent by rotary evaporation.
  - The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure to isolate the desired **3-Bromo-2-fluorotoluene**.

Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and catalyst choice, to achieve the desired product yield and purity.

## Logical Relationship: Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway for **3-Bromo-2-fluorotoluene**.



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Caption: Proposed synthesis of **3-Bromo-2-fluorotoluene**.

## Safety and Handling

**3-Bromo-2-fluorotoluene** is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1][5]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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## References

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